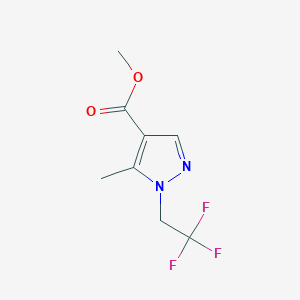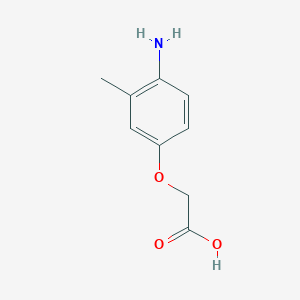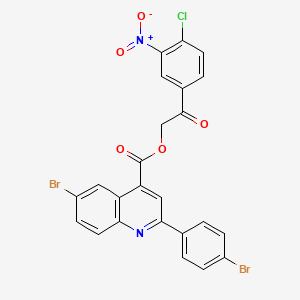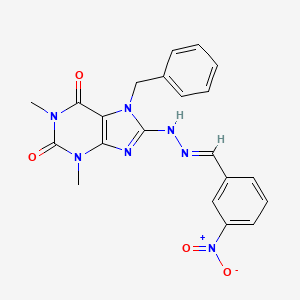
5-Hydroxy-3'-methoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3’-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxyl group at the 5th position and a methoxy group at the 3’ position on the flavone backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3’-methoxyflavone typically involves the use of flavone as a starting material. The hydroxyl and methoxy groups are introduced through specific reactions. One common method involves the methylation of 5-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Hydroxy-3’-methoxyflavone may involve the extraction of the compound from natural sources such as plants. For instance, it can be isolated from the rhizomes of Kaempferia parviflora using chromatographic techniques . The extraction process involves the use of solvents like dichloromethane and methanol, followed by purification steps to obtain the pure compound.
化学反応の分析
Types of Reactions
5-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a scaffold for the synthesis of fluorescent probes for imaging in cells.
Biology: Exhibits inhibitory activity against calcium signal-mediated cell-cycle regulation in yeast.
Medicine: Potential anti-inflammatory and anticancer properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness
5-Hydroxy-3’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its methoxy group at the 3’ position and hydroxyl group at the 5th position contribute to its unique chemical reactivity and biological properties .
特性
CAS番号 |
6697-60-5 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
5-hydroxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-5-2-4-10(8-11)15-9-13(18)16-12(17)6-3-7-14(16)20-15/h2-9,17H,1H3 |
InChIキー |
IPQOBEBHJDIMQR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)


![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
